Lipophilicity (XLogP3) Advantage Over Smaller Ring Analogs
The compound exhibits a computed XLogP3 value of 4.5, indicating significantly higher lipophilicity compared to the parent quinoline scaffold (XLogP3 ≈ 2.0) and related smaller-ring analogs such as 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) which has a lower logP. This property is crucial for blood-brain barrier penetration and membrane permeability in central nervous system drug candidates [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.5 |
| Comparator Or Baseline | Quinoline (parent) ~2.0 |
| Quantified Difference | Approximately +2.5 logP units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity suggests improved passive diffusion across biological membranes, making this scaffold a more promising starting point for CNS-targeted drug discovery than less lipophilic analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 3851498, 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline. Retrieved April 22, 2026. View Source
